6-cyclohexyl-1H-imidazo[1,2-b]pyrazole

Medicinal chemistry Scaffold diversification Structure-activity relationship

6-Cyclohexyl-1H-imidazo[1,2-b]pyrazole (CAS 2098023-57-3) is a fused bicyclic heterocycle (molecular formula C11H15N3, molecular weight 189.26 g/mol) belonging to the imidazo[1,2-b]pyrazole class. This compound features a cyclohexyl substituent at the 6-position of the aromatic system and carries no substituent at the N1 position of the pyrazole ring, distinguishing it from N1-alkylated analogs such as 6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098091-48-4) and 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole (CAS 2098010-53-6).

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
CAS No. 2098023-57-3
Cat. No. B1491643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclohexyl-1H-imidazo[1,2-b]pyrazole
CAS2098023-57-3
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC3=NC=CN3N2
InChIInChI=1S/C11H15N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h6-9,13H,1-5H2
InChIKeyROEWBQZSSSFOPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclohexyl-1H-imidazo[1,2-b]pyrazole (CAS 2098023-57-3): Core Scaffold Identity and Procurement Profile


6-Cyclohexyl-1H-imidazo[1,2-b]pyrazole (CAS 2098023-57-3) is a fused bicyclic heterocycle (molecular formula C11H15N3, molecular weight 189.26 g/mol) belonging to the imidazo[1,2-b]pyrazole class . This compound features a cyclohexyl substituent at the 6-position of the aromatic system and carries no substituent at the N1 position of the pyrazole ring, distinguishing it from N1-alkylated analogs such as 6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098091-48-4) and 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole (CAS 2098010-53-6) [1]. This scaffold has been recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activity across multiple therapeutic target classes including kinases, COX-2, and α-glucosidase [2]. The compound is available from specialty chemical suppliers for non-human research use only, typically at ≥95% purity [1].

Why 6-Cyclohexyl-1H-imidazo[1,2-b]pyrazole Cannot Be Replaced by Generic Imidazo[1,2-b]pyrazole Analogs


Substitution of the N1 position in the imidazo[1,2-b]pyrazole scaffold fundamentally alters electronic distribution, hydrogen-bonding capacity, and steric environment, directly impacting target binding and physicochemical properties [1]. The parent N1-unsubstituted variant (CAS 2098023-57-3) retains a free NH group that serves as a critical hydrogen-bond donor and a site for further chemical derivatization—features absent in N1-alkylated analogs . In the broader class, N1-substitution has been shown to affect logD, solubility, and ultimately biological potency; for example, the N1-substituted analog 6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole has been profiled as a selective GSK-3 inhibitor with distinct pharmacological properties . Simply interchanging these compounds in a research or procurement context without accounting for these N1-dependent differences risks invalidating SAR hypotheses, altering assay outcomes, and compromising synthetic route planning.

Quantitative Differentiation Evidence for 6-Cyclohexyl-1H-imidazo[1,2-b]pyrazole Versus Closest Analogs


N1-Unsubstituted Scaffold Versus N1-Isopropyl Analog: Derivatization Capacity and Molecular Weight Advantage

6-Cyclohexyl-1H-imidazo[1,2-b]pyrazole (CAS 2098023-57-3) is the N1-unsubstituted parent scaffold with a molecular weight of 189.26 g/mol, compared to 231.34 g/mol for the N1-isopropyl analog 6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098091-48-4) . The 42.08 g/mol (18.2%) lower molecular weight reflects the absence of the isopropyl group, yielding a less sterically encumbered and more synthetically versatile intermediate. The free N1–H group provides a functional handle for alkylation, acylation, or arylation that is precluded in the N1-substituted analog . This chemical differentiation is critical when the target compound is used as a building block for generating diverse compound libraries.

Medicinal chemistry Scaffold diversification Structure-activity relationship

Class-Level Anticancer Activity: Imidazo[1,2-b]pyrazole Scaffold Cytotoxicity Benchmarking

In the imidazo[1,2-b]pyrazole class, a systematic anticancer evaluation of 39 derivatives across 6 human and murine cancer cell lines established a performance threshold: 4 out of 39 compounds achieved IC50 ≤ 10 μM, with the most active compound exhibiting IC50 values below 5 μM against all tested lines [1]. Separately, imidazo[1,2-b]pyrazole-7-carboxamide derivatives achieved nanomolar potency, with lead compound DU385 showing IC50 values of 16.54 nM (HL-60), 27.24 nM (MOLT-4), and 32.25 nM (MV-4-11) [2]. The N1-unsubstituted cyclohexyl analog (CAS 2098023-57-3) provides a scaffold from which such potency-optimizing substituents (e.g., 7-carboxamide) can be introduced—a derivatization pathway that establishes this compound as a key intermediate for accessing the most potent members of the class. Note: Direct IC50 data for CAS 2098023-57-3 itself have not been reported; evidence is class-level inference only.

Anticancer Cytotoxicity Imidazo[1,2-b]pyrazole

COX-2 Inhibitory Activity: Class-Level Benchmarking of Imidazo[1,2-b]pyrazole Derivatives Against Clinical Standards

Imidazo[1,2-b]pyrazole-containing derivatives have been evaluated as COX-2 inhibitors, with two representative compounds in a focused series achieving IC50 values of 5.68 ± 0.08 μM and 3.37 ± 0.07 μM, compared to the clinical standards celecoxib (IC50 = 3.60 ± 0.07 μM) and meloxicam (IC50 = 7.58 ± 0.13 μM) [1]. The lead compound (IC50 = 3.37 μM) demonstrated COX-2 inhibitory potency comparable to celecoxib and superior to meloxicam within this assay. The cyclohexyl-substituted imidazo[1,2-b]pyrazole core contributes lipophilic bulk that may favorably occupy the COX-2 hydrophobic pocket, though direct data for CAS 2098023-57-3 are not available. This is class-level inference; the N1-unsubstituted scaffold provides a platform for introducing the substituent patterns validated in this COX-2 study.

COX-2 inhibition Anti-inflammatory Immunomodulation

α-Glucosidase Inhibition: Class Potency Range and the Cyclohexyl-Containing Scaffold Opportunity

A series of imidazo[1,2-b]pyrazole derivatives (compounds 4a–o) was systematically evaluated for in vitro α-glucosidase inhibition, yielding IC50 values ranging from 95.0 ± 0.5 μM to 372.8 ± 1.0 μM, all substantially more potent than the clinical standard acarbose (IC50 = 750 ± 1.5 μM) [1]. The most active compound in this series achieved approximately 7.9-fold greater potency than acarbose. While the cyclohexyl substituent was not directly featured in this specific series, the SAR analysis indicated that lipophilic substituents at position 6 contributed favorably to inhibitory activity—a structural feature directly present in CAS 2098023-57-3 [2]. This is class-level inference and cross-study extrapolation.

α-Glucosidase inhibition Antidiabetic Metabolic disease

Antitubercular Activity: Class-Level MIC Data Against Mycobacterium Species

A large library of imidazo[1,2-b]pyrazole and pyrazole derivatives was screened for antitubercular activity, with many compounds achieving >90% inhibition of Mycobacterium growth [1]. The most active compounds in this series reached MIC values of 4 μg/mL against Mycobacterium species, and time-killing experiments on compound 9 against Staphylococcus aureus MDR strains confirmed bacteriostatic activity [2]. The diversity of the screened library indicates that the imidazo[1,2-b]pyrazole core is a viable antitubercular pharmacophore. The cyclohexyl substituent at position 6 provides lipophilic character that may enhance mycobacterial cell wall penetration, though direct data for CAS 2098023-57-3 are absent. This is class-level inference.

Antitubercular Mycobacterium tuberculosis Antimicrobial resistance

Kinase Signaling Pathway Modulation: p38MAPK and ROS Inhibition by Imidazo[1,2-b]pyrazole Derivatives

Imidazo[1,2-b]pyrazole derivatives have been shown to block ROS production, platelet aggregation, and p38MAPK phosphorylation in both human platelets and VEGF-stimulated HUVEC cells, establishing the scaffold's capacity for anti-angiogenic and anti-inflammatory signaling modulation [1]. The most active compounds in this study inhibited p38MAPK and ERK phosphorylation specifically in VEGF-stimulated HUVEC cells [2]. The imidazo[1,2-b]pyrazole core's ability to interfere with upstream kinase signaling pathways (ERK1/2, AKT, p38MAPK) relevant to cancer and inflammation has been independently confirmed across multiple series [3]. The cyclohexyl substituent at position 6 may contribute to affinity through hydrophobic interactions within kinase ATP-binding pockets. Direct signaling data for CAS 2098023-57-3 are not available; this is class-level inference.

Kinase inhibition p38MAPK Anti-angiogenic ROS

Procurement-Relevant Application Scenarios for 6-Cyclohexyl-1H-imidazo[1,2-b]pyrazole (CAS 2098023-57-3)


Medicinal Chemistry Scaffold Diversification: Late-Stage N1-Functionalization Library Synthesis

The N1-unsubstituted status of CAS 2098023-57-3 enables alkylation, acylation, sulfonylation, or arylation at the N1 position to generate focused compound libraries for SAR exploration. As demonstrated by the anticancer evaluation of imidazo[1,2-b]pyrazole derivatives, systematic variation at multiple positions including N1 led to compounds with IC50 values in the low-micromolar to nanomolar range [1]. The parent scaffold's free NH group provides a functional handle that the N1-isopropyl analog (CAS 2098091-48-4) lacks, making CAS 2098023-57-3 the preferred starting material for programs requiring N1 diversification .

Kinase Inhibitor Lead Generation Targeting GSK-3, p38MAPK, or ERK Pathways

Closely related imidazo[1,2-b]pyrazole analogs have demonstrated kinase inhibitory activity against GSK-3 (via the N1-isopropyl analog) and p38MAPK/ERK pathways (via structurally related derivatives in HUVEC and platelet assays) [2]. The cyclohexyl group at position 6 provides hydrophobic bulk suitable for occupying kinase ATP-binding pockets. The N1-unsubstituted scaffold (CAS 2098023-57-3) offers the flexibility to install diverse N1 substituents to optimize kinase selectivity, an advantage not available with pre-functionalized analogs .

Anti-Inflammatory Drug Discovery: COX-2 Targeted Agent Development

Imidazo[1,2-b]pyrazole-containing compounds have achieved COX-2 IC50 values of 3.37 μM, comparable to celecoxib (IC50 = 3.60 μM) and superior to meloxicam (IC50 = 7.58 μM) [3]. The cyclohexyl substituent at position 6 contributes lipophilicity that may favorably occupy the COX-2 hydrophobic channel. Using CAS 2098023-57-3 as the core scaffold allows systematic exploration of substituent effects at N1 and other positions to optimize COX-2 selectivity and potency while retaining immunomodulatory potential.

Antitubercular Hit-to-Lead Optimization Programs

The imidazo[1,2-b]pyrazole scaffold has demonstrated >90% inhibition of Mycobacterium growth across multiple library members, with lead compounds achieving MIC values of 4 μg/mL [4]. The cyclohexyl group at position 6 may enhance mycobacterial cell wall penetration through increased lipophilicity. CAS 2098023-57-3 serves as an ideal starting scaffold for systematic SAR exploration aimed at improving antimycobacterial potency while assessing mammalian cytotoxicity. The N1-unsubstituted handle enables rapid analog synthesis for hit expansion .

Quote Request

Request a Quote for 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.